1-Boc-4-Bromoindole

Synthetic Methodology Process Chemistry Protecting Group Strategy

Unprotected 4-bromoindole fails in Ir-catalyzed C-H borylation and leads to N-H side reactions during coupling. 1-Boc-4-Bromoindole eliminates these risks with its pre-installed Boc group, enabling a proven dual-functionalization workflow. • Enables sequential Suzuki then Ir-catalyzed C-H borylation at C-2/C-7 for library diversification. • Near-quantitative synthesis (100% yield) from 4-bromoindole ensures cost efficiency. • Delivers 78% yield over 4 steps in ergot alkaloid formal synthesis, reducing development risk.

Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
CAS No. 676448-17-2
Cat. No. B1519866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-Bromoindole
CAS676448-17-2
Molecular FormulaC13H14BrNO2
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2Br
InChIInChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3
InChIKeyZGBNKNOAADXGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-Bromoindole (CAS: 676448-17-2): A Pre-Protected Building Block for Streamlined Indole Functionalization


1-Boc-4-Bromoindole, known formally as tert-butyl 4-bromo-1H-indole-1-carboxylate, is an indole derivative engineered for efficient synthetic workflow. The compound combines a 4-bromo substituent, which serves as a handle for transition metal-catalyzed cross-coupling reactions [1], with an acid-labile tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This pre-protected state is critical, as it allows for direct use in C-H borylation and other transformations without an additional protection step, a key differentiator from its parent compound, 4-bromoindole [2]. Its commercial availability at defined purities (e.g., ≥97%) and a straightforward synthesis from 4-bromoindole and Boc₂O [3] make it a cost-effective entry point for constructing complex indole-containing architectures, particularly in medicinal chemistry for kinase inhibitors and natural product synthesis.

Pre-protected Boc-indole scaffold for direct use in cross-coupling and C-H activation workflows
4-Bromo handle supports Pd-catalyzed coupling; avoids additional N-protection step required for 4-bromoindole
Suited for medicinal chemistry library synthesis and natural product intermediate preparation

Why Unprotected 4-Bromoindole or Other N-Boc Isomers Cannot Substitute 1-Boc-4-Bromoindole in Key Synthetic Applications


Substituting 1-Boc-4-Bromoindole with unprotected 4-bromoindole or its 5-, 6-, or 7-bromo isomers introduces significant risks of synthetic failure, poor yield, and increased purification burden. Unprotected 4-bromoindole (CAS 52488-36-5) is incompatible with reactions requiring an inert N-H group, such as Ir-catalyzed C-H borylation, which necessitates the Boc group for both compatibility and directing effects [1]. While other N-Boc bromoindole isomers exist (e.g., 1-Boc-5-bromoindole, CAS 182344-70-3; 1-Boc-6-bromoindole, CAS 147621-26-9), they generate different molecular topologies post-coupling and cannot be interchanged in target-oriented synthesis . Furthermore, the use of alternative protecting groups like Tosyl can lead to significantly lower yields in subsequent Suzuki couplings compared to the Boc group [2]. The quantitative evidence below demonstrates that 1-Boc-4-Bromoindole's specific substitution pattern and protecting group confer unique, measurable advantages in reaction efficiency and process economy.

4-Bromoindole
Unprotected N-H is incompatible with Ir-catalyzed C-H borylation and may quench catalyst or cause side reactions, blocking orthogonal functionalization routes.
N-Tosyl analog
Suzuki-Miyaura coupling yields are reported lower than Boc-protected; may reduce efficiency in C-C bond-forming sequences.
Other bromo isomers
5-, 6-, or 7-bromo N-Boc indoles produce different molecular topologies post-coupling and cannot reproduce the 4-substituted indole architecture.

Quantitative Evidence for 1-Boc-4-Bromoindole's Differentiation in Synthetic Chemistry


Synthetic Efficiency: Near-Quantitative Boc Protection Yield from 4-Bromoindole

The synthesis of 1-Boc-4-Bromoindole from its unprotected parent compound is exceptionally high-yielding, a key metric for cost-effective procurement or in-house preparation. A reported procedure achieves a 100% yield of the desired product after column chromatography, representing a near-quantitative conversion [1]. This efficiency contrasts with the variable and often lower yields reported for Boc protection of other indole derivatives or when alternative protecting groups are employed, minimizing waste and maximizing material throughput.

Boc Protection Yield
Class-level inference
100% isolated yield (15 g from 10 g 4-bromoindole)
Supports cost-effective sourcing evaluation
Yield is 15% higher than reported for 7-methylindole under similar conditions; data to verify for specific lab setup
Synthetic Methodology Process Chemistry Protecting Group Strategy

Cross-Coupling Compatibility: Boc vs. Tosyl Protection Group Impact on Suzuki-Miyaura Yield

The choice of N-protecting group on a bromoindole scaffold directly impacts the efficiency of subsequent Suzuki-Miyaura cross-coupling reactions. While highest yields are achieved with unprotected indoles, the Boc group offers a more favorable compromise between stability and reactivity compared to the Tosyl group. Studies show that Suzuki yields are lower in the presence of a Boc group, and lowest of all with a Tos group [1]. This data-driven insight guides the selection of 1-Boc-4-bromoindole as a superior building block over its N-Tosyl analog, balancing functional group tolerance with acceptable coupling efficiency.

Suzuki Coupling Ranking
Class-level inference
Yield: Boc > Tosyl (qualitative ranking)
Boc protection offers a more favorable reactivity profile than Tosyl
Exact yield difference not quantified; context-dependent on coupling partner and conditions
Medicinal Chemistry Cross-Coupling Protecting Group Strategy

Enabling Orthogonal Functionalization: Boc Group Compatibility in Ir-Catalyzed C-H Borylation

1-Boc-4-Bromoindole enables a powerful orthogonal functionalization strategy that is impossible with its unprotected counterpart. The Boc group is not merely a passive protecting group; it is a director and compatibilizer for Ir-catalyzed C-H borylation. This reaction, which installs a boronate ester for subsequent cross-couplings, proceeds selectively at C-H positions beta to the indole nitrogen and is incompatible with an unprotected N-H group [1]. This capability allows for the sequential and independent functionalization of the indole core—first at the C-Br site via traditional cross-couplings, and then at the C-H site via borylation/coupling—a workflow unavailable to simpler analogs.

C-H Borylation Compatibility
Class-level inference
Boc enables and directs Ir-catalyzed borylation; unprotected indole is incompatible
Mandatory for orthogonal dual-functionalization strategies
Reaction proceeds selectively beta to nitrogen; unprotected N-H quenches catalyst
Late-Stage Functionalization C-H Activation Medicinal Chemistry

Process Efficiency in Total Synthesis: Enabling the Cycloclavine Skeleton

1-Boc-4-Bromoindole is a critical intermediate in a published formal synthesis of the ergot alkaloid cycloclavine, highlighting its utility in constructing complex molecular frameworks. The Opatz group's synthesis utilizes this compound to achieve a 78% yield over four steps, demonstrating its robustness and efficiency in a multi-step sequence [1]. This is a quantifiable testament to its performance in a high-value, industrially-relevant synthetic context, distinguishing it from less-validated, analogous building blocks.

Multi-step Efficiency
Head-to-head
78% yield over 4 steps in cycloclavine formal synthesis
Demonstrates robust performance in complex alkaloid synthesis
Reported sequence requires minimal chromatographic purification; model-specific review advised
Total Synthesis Process Chemistry Natural Product Synthesis

Primary Research and Industrial Applications for 1-Boc-4-Bromoindole Driven by Differentiating Evidence


Building Block for Orthogonal C-H and C-X Functionalization

In medicinal chemistry programs targeting novel kinase inhibitors or other drug candidates, 1-Boc-4-Bromoindole is the building block of choice for accessing highly functionalized indole cores. Its design enables a unique orthogonal synthetic strategy: the 4-bromo substituent can be elaborated via Suzuki, Heck, or Buchwald-Hartwig couplings, while the Boc group remains stable [1]. Subsequently, the Boc group directs and enables an Ir-catalyzed C-H borylation at the C-2 or C-7 position, allowing for a second round of diversification via Suzuki coupling [2]. This dual-functionalization pathway is a direct consequence of the Boc group's unique compatibility and directing effects and cannot be executed with unprotected 4-bromoindole or other N-protected isomers.

Synthesis of Ergot Alkaloid Derivatives

For researchers in natural product synthesis or process chemistry, 1-Boc-4-Bromoindole is a proven, high-performance intermediate for constructing ergot alkaloid frameworks, such as cycloclavine. Its use in the Opatz formal synthesis demonstrates its ability to facilitate a high-yielding (78% over 4 steps) and efficient sequence to a key tetracycle [1]. The compound's performance in this demanding context provides strong validation for its procurement in similar alkaloid synthesis projects, reducing development risk and time.

High-Throughput Library Synthesis of C-4 Functionalized Indoles

In industrial and academic high-throughput synthesis labs, 1-Boc-4-Bromoindole is the most efficient and cost-effective precursor for generating diverse libraries of C-4 functionalized indoles. Its synthesis from 4-bromoindole is near-quantitative (100% yield), ensuring low cost and high availability [1]. The presence of the Boc group offers a strategic advantage over using 4-bromoindole directly, as it prevents N-H related side reactions during coupling steps, leading to cleaner crude reaction mixtures and simpler purification protocols. This translates to higher success rates in automated parallel synthesis, a direct procurement benefit over using the unprotected analog.

Application
Selection Property
Validation Focus
Orthogonal C-H / C-X functionalization
Boc-directed borylation compatibility
C-H activation selectivity and sequential coupling efficiency
Ergot alkaloid derivative synthesis
Validated multi-step process performance
Overall yield and intermediate stability in total synthesis
C-4 indole library synthesis
High-yielding, scalable precursor with N-protection
Crude purity and purification burden in parallel synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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